
4-Hydroxyoxolane-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyoxolane-3-sulfonyl chloride is a chemical compound with the molecular formula C₄H₇ClO₄S It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a hydroxyoxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoxolane-3-sulfonyl chloride typically involves the reaction of 4-hydroxyoxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{4-Hydroxyoxolane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyoxolane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, where the sulfonyl chloride group can be reduced to sulfonyl hydrides or oxidized to sulfonyl fluorides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Scientific Research Applications
4-Hydroxyoxolane-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Hydroxyoxolane-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the specific applications and the chemical environment.
Comparison with Similar Compounds
4-Hydroxyoxolane-3-sulfonamide: Similar structure but with an amide group instead of a chloride.
4-Hydroxyoxolane-3-sulfonate: Similar structure but with a sulfonate group instead of a chloride.
4-Hydroxyoxolane-3-sulfonyl fluoride: Similar structure but with a fluoride group instead of a chloride.
Uniqueness: 4-Hydroxyoxolane-3-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its sulfonyl chloride group allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C4H7ClO4S |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
4-hydroxyoxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClO4S/c5-10(7,8)4-2-9-1-3(4)6/h3-4,6H,1-2H2 |
InChI Key |
BLZBMRHFQNWBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


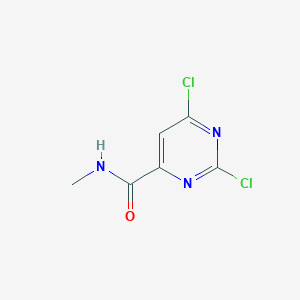
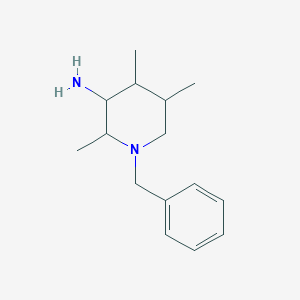

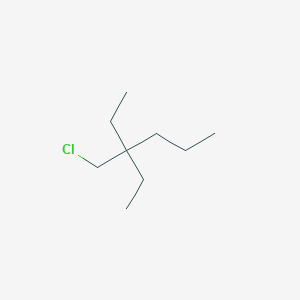
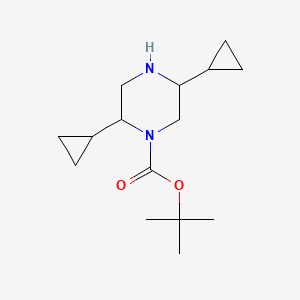
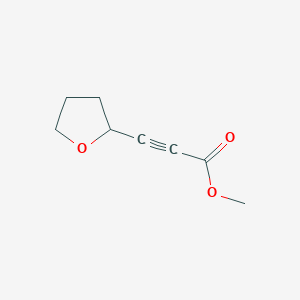
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
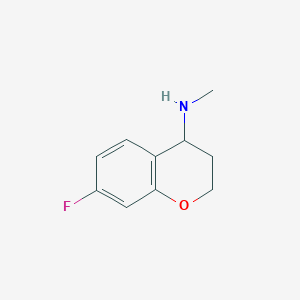

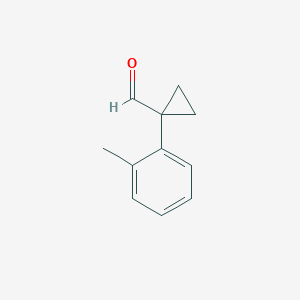

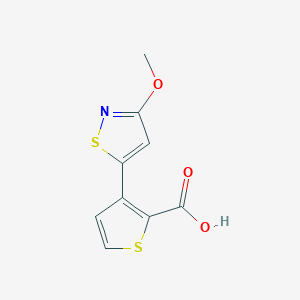
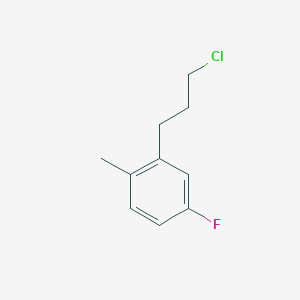
![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)
